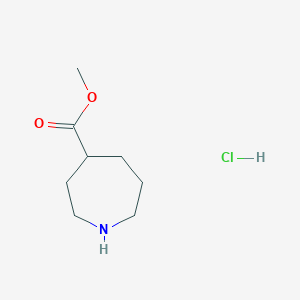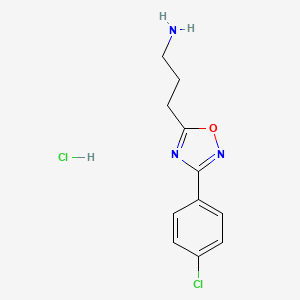![molecular formula C14H28ClN3 B1429367 Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- CAS No. 876371-19-6](/img/structure/B1429367.png)
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-
Vue d'ensemble
Description
“Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-” is a chemical compound with the IUPAC name (1r,4r)-4- (4- (cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine tris (4-methylbenzenesulfonate) . It is used for R&D purposes .
Synthesis Analysis
The synthesis of this compound involves dissolving (trans)-N,N-Dibenzyl-4- [4- (cyclopropylmethyl)piperazin-1-yl]cyclohexanamine in methanol, followed by the addition of palladium/carbon and acetic acid . The mixture is then filled with hydrogen three times and reacted for 12 hours at 3 atmospheres of hydrogen . The yield of the reaction is 100% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H27N3.3C7H8O3S/c15-13-3-5-14 (6-4-13)17-9-7-16 (8-10-17)11-12-1-2-12;31-6-2-4-7 (5-3-6)11 (8,9)10/h12-14H,1-11,15H2;32-5H,1H3, (H,8,9,10)/t13-,14-;;; .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 754 . The compound is shipped at room temperature .Applications De Recherche Scientifique
Analytical Characterization
- Analytical Profiling in Biological Matrices : Cyclohexanamine derivatives have been characterized using various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial in identifying and analyzing these compounds in biological fluids like blood and urine (De Paoli et al., 2013).
Structural Studies
- Crystal Structure Analysis : Studies have explored the crystal structures of cyclohexanamine derivatives, revealing insights into their structural similarities with other organic and metal–organic derivatives. Such studies are pivotal in understanding the molecular configurations and potential reactivity of these compounds (Baisch et al., 2008).
Pharmacological Research
- Ligands for Receptors : Research has been conducted on substituted piperazines (related to cyclohexanamine) as ligands for melanocortin receptors. This involves synthesizing and structuring analogs to study their pharmacological properties, offering insights into potential therapeutic applications (Mutulis et al., 2004).
Synthesis and Modification
- Derivative Synthesis : There have been efforts in synthesizing derivatives of arylcyclohexylamine (related to cyclohexanamine) to explore their potential therapeutic applications. This includes creating novel compounds through reactions like the Mannich reaction, which can lead to new chemical entities with potential clinical applications (Masaud et al., 2022).
Solid-State Conformation Analysis
- Solid-State Conformation Studies : Investigations into the solid-state conformation of cyclohexanamine derivatives have been conducted, such as those on cariprazine, an antipsychotic drug. These studies focus on understanding how different crystalline environments affect the molecule's conformation, which is vital for drug formulation and stability (Ye et al., 2018).
Metabolism Analysis
- Metabolism in Different Species : Research has explored the metabolism of cyclohexylamine (a related compound) in various species, including humans. Understanding the metabolic pathways and excretion patterns is crucial for assessing the safety and efficacy of related pharmaceuticals (Renwick & Williams, 1972).
Antimicrobial Activity
- Antimicrobial Studies : The antimicrobial properties of derivatives of quinolone, which include cyclohexanamine structures, have been studied. These investigations are significant in the development of new antibiotics and treatments for bacterial and fungal infections (Patel et al., 2007).
Therapeutic Potential
- Evaluation for Anticancer Activity : Some cyclohexanamine derivatives have been evaluated for their potential anticancer activity. This involves synthesizing specific compounds and testing their efficacy against various cancer cell lines, contributing to the search for new cancer treatments (Kumar et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3.ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;/h12-14H,1-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKNUSAHWIELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)
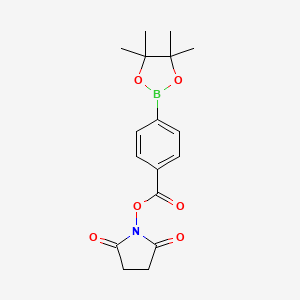
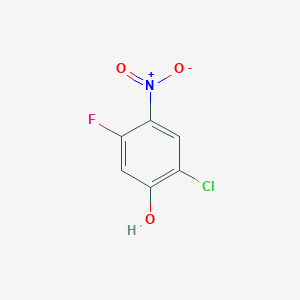
![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)
![5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1429295.png)
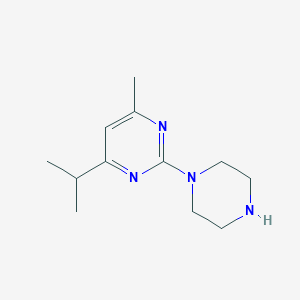
![3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1429298.png)
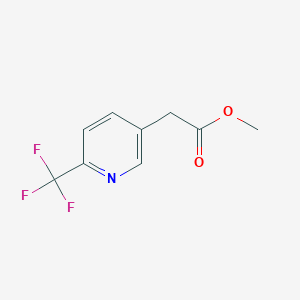
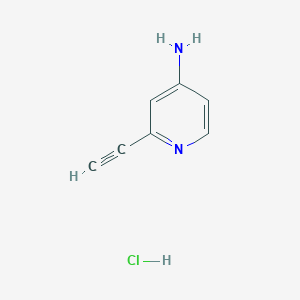
![5,5-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B1429303.png)
![[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester](/img/structure/B1429304.png)
